molecular formula C17H22F3N3O3 B2386806 N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide CAS No. 2034377-23-4

N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2386806
CAS No.: 2034377-23-4
M. Wt: 373.376
InChI Key: BKDHKGKQPQIYAT-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide is a small molecule inhibitor known for its potential in treating various types of cancer and autoimmune diseases. This compound is characterized by the presence of a trifluoromethoxy group, which plays a significant role in its pharmacological properties .

Preparation Methods

The synthetic route often employs Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds under mild and functional group tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzamido group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its applications extend to:

    Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving trifluoromethylation.

    Biology: Studied for its effects on cellular pathways and molecular targets.

    Medicine: Investigated for its potential as a therapeutic agent in oncology and immunology.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide involves inhibition of specific molecular targets and pathways. It acts by binding to and inhibiting enzymes or receptors that play a crucial role in disease progression. The trifluoromethoxy group enhances its binding affinity and selectivity, contributing to its therapeutic effects .

Comparison with Similar Compounds

N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide can be compared with other trifluoromethyl group-containing compounds, such as:

    Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.

    Efavirenz: An antiretroviral drug used in the treatment of HIV, also containing a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-[[[4-(trifluoromethoxy)benzoyl]amino]methyl]piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O3/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-3-5-14(6-4-13)26-17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDHKGKQPQIYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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